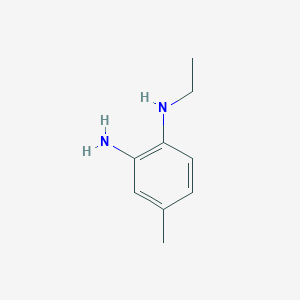

1-N-ethyl-4-methylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions. For example, the reaction of certain diamines with tetrachloronitrobenzene under high pressure can lead to products such as 1 : 1-product and a bridged 2 : 1-product, as observed in a study by Ibata, Zou, and Demura (1995) (Ibata, Zou, & Demura, 1995).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine, has been analyzed, revealing interesting aspects like intramolecular hydrogen bonding and packing differences influenced by functionalization. Payne et al. (2010) provided detailed insights into this (Payne et al., 2010).

Chemical Reactions and Properties

Certain derivatives undergo reactions under specific conditions. For instance, the chlorination of similar compounds can lead to various products with distinct properties, as detailed by Calvert et al. (1992) in their study on 4-methylbenzene-1,2-diamine derivatives (Calvert, Hartshorn, Robinson, & Wright, 1992).

Physical Properties Analysis

The physical properties of related compounds, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior. Studies like those by Yufit (2013) on diethylbenzenes offer valuable insights (Yufit, 2013).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their molecular structure and reaction conditions. For example, the study by Ibata, Zou, and Demura (1995) shows how the reaction environment can affect the product ratio and types (Ibata, Zou, & Demura, 1995).

科学的研究の応用

- Summary of the Application : N-arylbenzene-1,2-diamines are important for synthesizing various benzimidazole derivatives, and 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) is an important electronic material for OLED applications .

- Methods of Application or Experimental Procedures : The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

- Results or Outcomes : The study demonstrated a method for the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .

-

- Summary of the Application : N-arylbenzene-1,2-diamines can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods of Application or Experimental Procedures : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : This method allows for the synthesis of various benzene derivatives .

-

- Summary of the Application : N-arylbenzene-1,2-diamines can be used in the synthesis of certain pharmaceuticals. For example, they can be used in the total synthesis of the angiotensin II receptor antagonist, telmisartan .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the overall synthetic route chosen for the production of the drug .

- Results or Outcomes : The successful synthesis of pharmaceuticals like telmisartan .

-

- Summary of the Application : N-arylbenzene-1,2-diamines can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods of Application or Experimental Procedures : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : This method allows for the synthesis of various benzene derivatives .

-

- Summary of the Application : N-arylbenzene-1,2-diamines can be used in the synthesis of certain pharmaceuticals. For example, they can be used in the total synthesis of the angiotensin II receptor antagonist, telmisartan .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the overall synthetic route chosen for the production of the drug .

- Results or Outcomes : The successful synthesis of pharmaceuticals like telmisartan .

-

- Summary of the Application : Benzene and its derivatives, including N-arylbenzene-1,2-diamines, can be used in the synthesis of materials such as rubber .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the overall synthetic route chosen for the production of the material .

- Results or Outcomes : The successful synthesis of materials like rubber .

-

- Summary of the Application : N-arylbenzene-1,2-diamines can be used in multistep synthesis processes .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the overall synthetic route chosen for the reaction .

- Results or Outcomes : The successful completion of multistep synthesis processes .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . These codes represent various health and safety hazards, including harm if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

1-N-ethyl-4-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHASWEPWWAHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-ethyl-4-methylbenzene-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。